Superior Antitumor Activity of Bimolane Compared to Razoxane on an Equitoxic Basis
In a comparative study evaluating antitumor activity against four rodent tumor models, bimolane was directly compared to the chemically related razoxane. On an equitoxic basis, bimolane's antitumor activity was found to be generally superior to that of razoxane [1]. This indicates a more favorable therapeutic index.
| Evidence Dimension | Antitumor efficacy on an equitoxic basis |
|---|---|
| Target Compound Data | Activity usually better than razoxane |
| Comparator Or Baseline | Razoxane (ICRF-159) |
| Quantified Difference | Qualitatively superior (more effective at the same toxicity level) |
| Conditions | Four rodent tumor models |
Why This Matters
For preclinical studies, selecting bimolane over razoxane offers a higher probability of achieving significant tumor growth inhibition at a comparable level of systemic toxicity, improving experimental success rates and reducing animal usage.
- [1] Further evaluation of bimolane and analogs as potential antitumor agents. ScienceDirect. 2004. View Source
